molecular formula C11H10F4O B14787788 (2,6-Bis(difluoromethyl)phenyl)propanal

(2,6-Bis(difluoromethyl)phenyl)propanal

Cat. No.: B14787788
M. Wt: 234.19 g/mol
InChI Key: WGKRXVITDYCKOP-UHFFFAOYSA-N
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Description

(2,6-Bis(difluoromethyl)phenyl)propanal is an organic compound with the molecular formula C11H10F4O and a molecular weight of 234.19 g/mol It is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, along with a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (2,6-Bis(difluoromethyl)phenyl)propanal would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis(difluoromethyl)phenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (2,6-Bis(difluoromethyl)phenyl)propanoic acid.

    Reduction: Formation of (2,6-Bis(difluoromethyl)phenyl)propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Bis(difluoromethyl)phenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of difluoromethyl groups can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (2,6-Difluoromethyl)phenylpropanal: Lacks the additional difluoromethyl group, potentially altering its reactivity and applications.

    (2,6-Bis(trifluoromethyl)phenyl)propanal: Contains trifluoromethyl groups instead of difluoromethyl groups, which can significantly impact its chemical properties and biological activity.

Uniqueness

(2,6-Bis(difluoromethyl)phenyl)propanal is unique due to the presence of two difluoromethyl groups, which can influence its chemical reactivity and potential applications. The difluoromethyl groups can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Properties

Molecular Formula

C11H10F4O

Molecular Weight

234.19 g/mol

IUPAC Name

3-[2,6-bis(difluoromethyl)phenyl]propanal

InChI

InChI=1S/C11H10F4O/c12-10(13)8-3-1-4-9(11(14)15)7(8)5-2-6-16/h1,3-4,6,10-11H,2,5H2

InChI Key

WGKRXVITDYCKOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)CCC=O)C(F)F

Origin of Product

United States

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